1,2,4-Trichloro-5-(2,4-dinitrophenoxy)benzene
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Overview
Description
1,2,4-Trichloro-5-(2,4-dinitrophenoxy)benzene is an organochlorine compound with the molecular formula C12H5Cl3N2O5 This compound is characterized by the presence of three chlorine atoms and two nitro groups attached to a benzene ring, along with an ether linkage to another benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-5-(2,4-dinitrophenoxy)benzene typically involves the chlorination of benzene derivatives followed by nitration and etherification reactions. One common method includes:
Chlorination: Benzene is chlorinated to form 1,2,4-trichlorobenzene.
Nitration: The chlorinated benzene undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.
Etherification: The nitrated compound is then reacted with a phenol derivative under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trichloro-5-(2,4-dinitrophenoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to break down the aromatic rings.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1,2,4-Trichloro-5-(2,4-dinitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,4-Trichloro-5-(2,4-dinitrophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The presence of nitro groups and chlorine atoms can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trichlorobenzene: A simpler compound with three chlorine atoms on a benzene ring.
2,4-Dinitrophenol: Contains two nitro groups on a phenol ring.
1,2,4,5-Tetrachlorobenzene: Contains four chlorine atoms on a benzene ring.
Uniqueness
1,2,4-Trichloro-5-(2,4-dinitrophenoxy)benzene is unique due to its combination of chlorine and nitro groups along with an ether linkage, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for specific applications that require such a structural arrangement.
Properties
CAS No. |
22532-82-7 |
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Molecular Formula |
C12H5Cl3N2O5 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1,2,4-trichloro-5-(2,4-dinitrophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl3N2O5/c13-7-4-9(15)12(5-8(7)14)22-11-2-1-6(16(18)19)3-10(11)17(20)21/h1-5H |
InChI Key |
NCUUHDKFGVNRCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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